(S)-2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one
Description
(S)-2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one is a chiral spirocyclic compound characterized by a fused cyclohexane-indenone system. The spiro junction at the 1-position of the cyclohexane and 1'-position of the indenone creates a rigid three-dimensional structure, which is critical for its biological activity and stereochemical specificity. This compound is of significant interest in medicinal chemistry, particularly as a structural motif in diacylglycerol acyltransferase 1 (DGAT1) inhibitors, which are explored for treating metabolic disorders like obesity . Its (R)-enantiomer (CAS: 1940071-94-2) is commercially available, highlighting the importance of stereochemistry in its pharmacological profile .
Properties
Molecular Formula |
C14H16O |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
(3S)-spiro[1,2-dihydroindene-3,3'-cyclohexane]-1'-one |
InChI |
InChI=1S/C14H16O/c15-12-5-3-8-14(10-12)9-7-11-4-1-2-6-13(11)14/h1-2,4,6H,3,5,7-10H2/t14-/m0/s1 |
InChI Key |
XUYLNTHOVXRDMY-AWEZNQCLSA-N |
Isomeric SMILES |
C1CC(=O)C[C@]2(C1)CCC3=CC=CC=C23 |
Canonical SMILES |
C1CC(=O)CC2(C1)CCC3=CC=CC=C23 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2’,3’-Dihydrospiro[cyclohexane-1,1’-inden]-3-one typically involves a multi-step process. One common method is the Diels-Alder reaction, where a diene reacts with a dienophile to form the spirocyclic structure. For instance, the reaction of 3-methyleneoxindolines with dienes under acidic conditions can yield spiro[cyclohexane-1,1’-inden]-3-one derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and reaction kinetics. The choice of solvents and catalysts is also crucial to achieve high selectivity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(S)-2’,3’-Dihydrospiro[cyclohexane-1,1’-inden]-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the spirocyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO₄ can yield carboxylic acids, while reduction with NaBH₄ typically produces alcohols.
Scientific Research Applications
(S)-2’,3’-Dihydrospiro[cyclohexane-1,1’-inden]-3-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (S)-2’,3’-Dihydrospiro[cyclohexane-1,1’-inden]-3-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Observations:
- Substituent Effects : Halogenation (e.g., bromo in ) or methoxy groups () alter polarity and bioavailability. Nitro groups () increase molecular weight and may enhance binding via polar interactions.
- Stereochemistry : The (S)-enantiomer’s activity in DGAT1 inhibition is inferred from its structural similarity to JTT-553, which contains a trans-configured spiro system critical for target binding .
- Complexity : Addition of fused heterocycles (e.g., benzoimidazoindolizine in ) shifts applications toward materials science due to increased rigidity and thermal stability (melting point >250°C).
Pharmacological Activity
- DGAT1 Inhibition: The spiro[cyclohexane-1,1'-inden] core in JTT-553 is essential for DGAT1 binding, with an IC₅₀ in the nanomolar range. Substituents like the trifluoromethyl-pyrimido-oxazine group enhance potency by optimizing hydrophobic interactions .
- Stereochemical Specificity : The (S)-enantiomer likely exhibits higher binding affinity compared to the (R)-form, as seen in other chiral DGAT1 inhibitors where stereochemistry dictates activity .
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